molecular formula C10H7F3N2 B11889087 7-(Trifluoromethyl)quinolin-8-amine

7-(Trifluoromethyl)quinolin-8-amine

Cat. No.: B11889087
M. Wt: 212.17 g/mol
InChI Key: LMGKSWURSWICTN-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinolin-8-amine is a fluorinated derivative of quinoline, characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 8th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinolin-8-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the quinoline ring. One common method is the nucleophilic substitution of a halogenated quinoline derivative with a trifluoromethylating agent, followed by amination. For example, starting from 7-chloroquinoline, the trifluoromethyl group can be introduced using a reagent like trifluoromethyl iodide in the presence of a base. The resulting intermediate can then be aminated using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste. The choice of reagents and conditions is tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitrosoquinoline, tetrahydroquinoline, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(Trifluoromethyl)quinolin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinolin-8-amine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amine group can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)quinolin-8-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

IUPAC Name

7-(trifluoromethyl)quinolin-8-amine

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-4-3-6-2-1-5-15-9(6)8(7)14/h1-5H,14H2

InChI Key

LMGKSWURSWICTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(F)(F)F)N)N=C1

Origin of Product

United States

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